molecular formula C11H20N2O2 B1523413 Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate CAS No. 194032-49-0

Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate

Cat. No.: B1523413
CAS No.: 194032-49-0
M. Wt: 212.29 g/mol
InChI Key: CSQBUSQTOWHXLW-UHFFFAOYSA-N
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Description

Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate is a useful research compound. Its molecular formula is C11H20N2O2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

The exact mode of action of Tert-butyl 3,6-diazabicyclo[32It is known that the compound interacts with its targets in a specific manner, leading to changes in cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tert-butyl 3,6-diazabicyclo[32These properties are crucial for understanding the compound’s bioavailability .

Result of Action

The molecular and cellular effects of Tert-butyl 3,6-diazabicyclo[32More research is needed to understand the specific effects of this compound .

Properties

IUPAC Name

tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-9(13)6-12-5-8/h8-9,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQBUSQTOWHXLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80705465
Record name tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194032-49-0
Record name tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 2
Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 3
Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 4
Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 6
Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate

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